6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the oxazine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be performed under microwave conditions to enhance the reaction efficiency . The reaction involves initial protonation of the orthoester, followed by nucleophilic attack by the anthranilic acid amino group, leading to the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazines, dihydro analogs, and other derivatives with modified functional groups .
Scientific Research Applications
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazine derivative with antimicrobial properties.
4H-Benzo[d][1,3]oxazin-4-ones: A broader class of compounds with similar structures and diverse biological activities.
Uniqueness
6-Isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and methyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methyl-6-propan-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-7(2)9-4-5-11-10(6-9)12(14)15-8(3)13-11/h4-7H,1-3H3 |
InChI Key |
ZDTXQKAMMNRTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(C)C)C(=O)O1 |
Origin of Product |
United States |
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